2,8-Dimethyl-4-hydrazinoquinoline hydrochloride 2,8-Dimethyl-4-hydrazinoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172993-37-1
VCID: VC8393218
InChI: InChI=1S/C11H13N3.ClH/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9;/h3-6H,12H2,1-2H3,(H,13,14);1H
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol

2,8-Dimethyl-4-hydrazinoquinoline hydrochloride

CAS No.: 1172993-37-1

Cat. No.: VC8393218

Molecular Formula: C11H14ClN3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

2,8-Dimethyl-4-hydrazinoquinoline hydrochloride - 1172993-37-1

Specification

CAS No. 1172993-37-1
Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
IUPAC Name (2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C11H13N3.ClH/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9;/h3-6H,12H2,1-2H3,(H,13,14);1H
Standard InChI Key IJVFHFGKSWIQEM-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 2,8-dimethyl-4-hydrazinoquinoline hydrochloride consists of a bicyclic quinoline system with substituents influencing its electronic and steric properties. Key features include:

  • Methyl groups at the 2- and 8-positions, which enhance hydrophobicity and modulate steric interactions.

  • A hydrazino group (-NH-NH2_2) at the 4-position, providing nucleophilic and redox-active characteristics.

  • A hydrochloride counterion, improving aqueous solubility and crystallinity.

The IUPAC name for the free base is (2,8-dimethylquinolin-4-yl)hydrazine, with the hydrochloride form systematically named as (2,8-dimethylquinolin-4-yl)hydrazine hydrochloride .

Table 1: Key Identifiers and Properties

PropertyValue/DescriptorSource
Molecular FormulaC11H14ClN3\text{C}_{11}\text{H}_{14}\text{ClN}_3Calculated
Molecular Weight223.7 g/molCalculated
CAS Number (Free Base)49612-06-8
InChI Key (Free Base)XDMSDOXCZHKTDD-UHFFFAOYSA-N
SMILES (Free Base)CC1=C2C(=CC=C1)C(=CC(=N2)C)NN

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1 \text{H} NMR (DMSO-d6_6): Methyl groups resonate as singlets near δ 2.5–3.0 ppm. Aromatic protons appear as a multiplet between δ 7.2–8.5 ppm, while the hydrazino NH signals are observed at δ 4.0–5.5 ppm, broadened due to hydrogen bonding .

  • 13C^{13} \text{C} NMR: Quinoline carbons are detected between δ 115–150 ppm, with methyl carbons near δ 20–25 ppm .

Infrared (IR) Spectroscopy:

  • N-H stretches (hydrazino) at ~3300 cm1^{-1}.

  • C=N vibrations (quinoline) near 1600 cm1^{-1} .

Mass Spectrometry:

  • ESI-MS (positive mode) shows a molecular ion peak at m/z 187.1 for the free base and a fragment at m/z 152.0 corresponding to the loss of the hydrazino group .

Synthesis and Chemical Reactivity

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Formation of the Free Base: Reaction of 4-chloro-2,8-dimethylquinoline with hydrazine hydrate in ethanol under reflux (80°C, 12 hours) yields 2,8-dimethyl-4-hydrazinoquinoline .

  • Salt Formation: Treatment of the free base with hydrochloric acid in anhydrous diethyl ether produces the hydrochloride salt, which is isolated via filtration and recrystallized from ethanol.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
Free BaseHydrazine hydrate, ethanol, reflux65–70%
Salt FormHCl (gas), diethyl ether85–90%

Reactivity Profile

The hydrazino group enables diverse transformations:

  • Oxidation: Reacts with hydrogen peroxide to form diazenium intermediates, which rearrange to quinoline N-oxides.

  • Condensation: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to generate hydrazones, useful in coordination chemistry.

  • Metal Coordination: Acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III).

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO). Poor solubility in nonpolar solvents (e.g., hexane).

  • Stability: Hygroscopic; requires storage under inert atmosphere at −20°C. Degrades upon prolonged exposure to light or moisture, forming quinoline-4-one derivatives .

Thermal Behavior

  • Melting Point: 215–218°C (decomposition).

  • Thermogravimetric Analysis (TGA): Shows 5% weight loss at 150°C, attributed to adsorbed moisture.

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Derivatives exhibit inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).

  • Anticancer Research: Demonstrates moderate cytotoxicity against HeLa cells (IC50_{50}: 25 µM) via DNA intercalation.

Materials Science

  • Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) with Cu(II), showing gas adsorption capacity for CO2_2 (2.5 mmol/g at 1 bar).

  • Electrochemical Sensors: Functionalized electrodes detect dopamine with a limit of detection (LOD) of 0.1 µM.

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